

propylthiouracil linearity range accuracy precision validation

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Compound Focus: Propylthiouracil

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Comparison of Analytical Methods for Propylthiouracil

The table below summarizes the core performance data for different analytical methods as reported in recent studies.

Analytical Method	Linearity Range	Accuracy (% Recovery)	Precision (% RSD)	Key Application / Note
RP-HPLC (UV Detection) [1]	24.916 – 74.748 µg/mL	98 – 102%	Within acceptable range (specific RSD not given)	Pharmaceutical tablet analysis; uses C18 column and phosphate buffer-acetonitrile mobile phase.
HPLC-MS/MS [2]	0.1 – 50 µM	%Bias within 85–115%	%RSD ≤ 15%	Metabolic studies; simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU).

Analytical Method	Linearity Range	Accuracy (% Recovery)	Precision (% RSD)	Key Application / Note
HPLC (Iodine-Azide Reaction) [3] [4]	8 – 100 nM	> 91%	< 4.2% (inter-day)	High-sensitivity detection; uses a post-column chemical reaction for detection.
HPTLC [5]	Information missing	Information missing	Information missing	Used for determination in the presence of impurities; specific validation data not provided in abstract.
UV Spectroscopy [6]	Suitable range confirmed	Meets regulatory criteria	Meets regulatory criteria	Method developed and validated; specific numerical data not provided in the abstract.

Detailed Experimental Protocols

Here is a closer look at the methodologies for the two most data-complete techniques from the search results: the RP-HPLC method for quality control and the HPLC-MS/MS method for metabolism studies.

RP-HPLC with UV Detection for Pharmaceutical Tablets [1]

This method is optimized for the quality control of **propylthiouracil** in tablet formulations.

- **Chromatographic Conditions:**

- **Column:** C18 column.
- **Mobile Phase:** Monobasic potassium phosphate buffer (pH 4.6 ± 0.05) and Acetonitrile in a ratio of **80:20 (v/v)**.
- **Detection:** UV detection at **272 nm**.
- **Flow Rate:** 1.0 mL/min.
- **Diluent:** 1% Methanol in water.

- **Sample Preparation:**

- **Standard Solution:** About 50 mg of PTU standard is dissolved in methanol and diluted with water to obtain a final concentration of approximately 50 µg/mL.
 - **Tablet Sample Solution:** Not less than 20 tablets are crushed into a fine powder. A portion equivalent to 100 mg of PTU is extracted with 20 mL of methanol, followed by 50 mL of water via sonication. The solution is then diluted to volume with water, filtered, and further diluted to the working concentration.
- **Validation Highlights:**
 - **Specificity:** The method is specific, with no interference from the blank, placebo, or known impurities (Thiourea). This was confirmed using peak purity tools [1].
 - **Forced Degradation:** The method can detect degradation products. Under acid and base stress conditions, the study reported degradations of 2.9% and 1.9%, respectively [1].

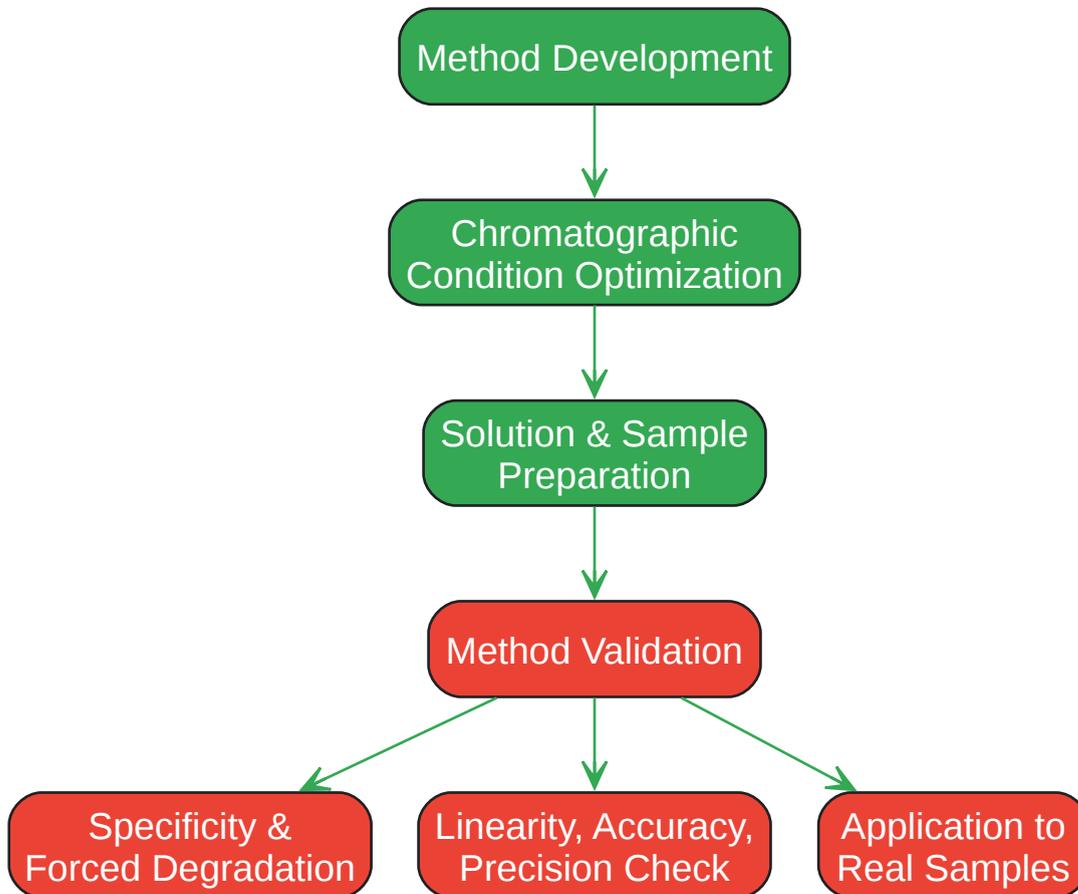
HPLC-MS/MS for Metabolic Studies [2]

This highly sensitive method is designed for the simultaneous quantification of PTU and its glucuronide metabolite (PTU-GLU) in biological matrices like human liver microsomes.

- **Chromatographic Conditions:**
 - **Column:** ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 µm).
 - **Mobile Phase:** A gradient elution with:
 - Phase A: Water with 0.1% formic acid.
 - Phase B: A mixture of Methanol and Acetonitrile (2:1, v/v) with 0.1% formic acid.
 - **Detection:** Tandem Mass Spectrometry with **Negative Electrospray Ionization (ESI-)**
 - **MRM Transitions:**
 - PTU: m/z 169.20 > 58.05
 - PTU-GLU: m/z 345.2 > 169.20
 - Internal Standard (Methylthiouracil): m/z 141.00 > 58.00
 - **Flow Rate:** 0.1 mL/min.
- **Method Validation Data:**
 - **Sensitivity:** The Lower Limit of Quantification (LLOQ) for both PTU and PTU-GLU was 0.1 µM [2].
 - **Carry-over:** Insignificant carry-over was confirmed [2].

Workflow for HPLC Method Development and Validation

The following diagram illustrates the key stages involved in developing and validating an HPLC method for a pharmaceutical product, based on the protocols identified.



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Key Insights for Researchers

- **For Routine Quality Control (QC) of Tablets:** The **RP-HPLC-UV method** [1] is highly suitable. It is cost-effective, robust, and has been validated for specificity and accuracy in a pharmaceutical context.
- **For Metabolism and Pharmacokinetic Studies:** The **HPLC-MS/MS method** [2] is the necessary tool. Its high sensitivity and specificity allow for measuring low drug and metabolite concentrations in complex biological samples.

- **For Maximum Sensitivity:** The **HPLC with iodine-azide detection** [3] [4] offers detection in the nanomolar range, which could be advantageous for analyzing samples with very low concentrations, though it may involve a more complex setup.

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